molecular formula C12H5BrClF2N3S2 B3260696 2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine CAS No. 333743-68-3

2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine

Cat. No. B3260696
M. Wt: 408.7 g/mol
InChI Key: HINAKSCNUKEQSV-UHFFFAOYSA-N
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Patent
US06790850B1

Procedure details

The product of example 4 step (b) (8.0 g) was suspended in bromoform (200 ml) followed by addition of tert-butyl nitrite (8 ml) and the whole heated at 60° C. for 30 minutes. The solvents were removed by reduced pressure and the residue purified by column chromatography (silica-1:1-dichloromethane/isohexane) to give a yellow solid (5.6 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[S:20][C:19](N)=[N:18][C:4]=2[N:5]=[C:6]([S:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[N:7]=1.N(OC(C)(C)C)=O.C(Br)(Br)[Br:30]>>[Br:30][C:19]1[S:20][C:3]2[C:2]([Cl:1])=[N:7][C:6]([S:8][CH2:9][C:10]3[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=3[F:17])=[N:5][C:4]=2[N:18]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)SCC1=C(C(=CC=C1)F)F)N=C(S2)N
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed by reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (silica-1:1-dichloromethane/isohexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC2=C(N=C(N=C2Cl)SCC2=C(C(=CC=C2)F)F)N1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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